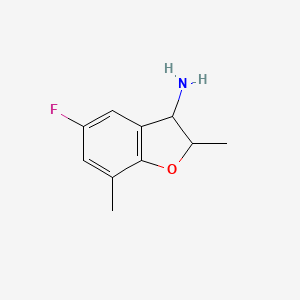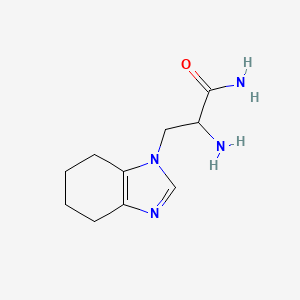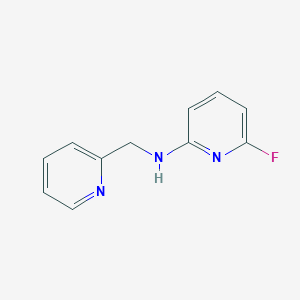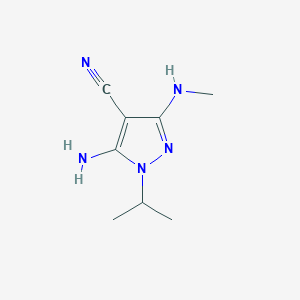
6-(tert-Butylamino)hexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylamino)hexanoic acid hydrochloride is a chemical compound with the molecular formula C10H21NO2·HCl and a molecular weight of 223.74 g/mol . It is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylamino)hexanoic acid hydrochloride typically involves the reaction of hexanoic acid with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylamino)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-(tert-Butylamino)hexanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 6-(tert-Butylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact mechanism depends on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(tert-Butylamino)hexanoic acid hydrochloride include:
- 6-(tert-Butylamino)hexanoic acid
- tert-Butyloxycarbonyl-protected amino acids
- Other tert-butylamino derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and properties. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .
Properties
Molecular Formula |
C10H22ClNO2 |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
6-(tert-butylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)11-8-6-4-5-7-9(12)13;/h11H,4-8H2,1-3H3,(H,12,13);1H |
InChI Key |
CJMDMUOOAMMSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B13289285.png)



![2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene](/img/structure/B13289311.png)
amine](/img/structure/B13289316.png)


![3-[(Piperidin-4-yl)amino]propanoic acid](/img/structure/B13289335.png)



amine](/img/structure/B13289350.png)
![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B13289363.png)
